Hirudine (54-65) (désulfatée)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'hirudine (54-65) est un fragment peptidique naturel dérivé de la protéine hirudine plus importante, que l'on trouve dans les glandes salivaires de la sangsue médicinale, Hirudo medicinalis . L'hirudine est connue pour ses propriétés anticoagulantes puissantes, ce qui en fait le plus puissant inhibiteur spécifique naturel de la thrombine découvert à ce jour . Le fragment Hirudine (54-65) conserve l'activité anticoagulante et est souvent utilisé dans la recherche scientifique pour sa capacité à inhiber la thrombine et à empêcher la coagulation du sang .

Applications De Recherche Scientifique

Hirudin (54-65) has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Hirudin (54-65) (desulfated) is a desulfated peptide fragment of hirudin, an anticoagulant produced by H. medicinalis . The primary target of this compound is thrombin , a key enzyme in the coagulation cascade . Thrombin plays a crucial role in blood clotting by converting fibrinogen into fibrin, which forms the structural basis of a blood clot .

Mode of Action

Hirudin (54-65) (desulfated) interacts with thrombin in a highly specific and efficient manner . It fuses with thrombin to produce a non-covalent complex . This interaction inhibits the proteolytic function of thrombin, thereby preventing the conversion of fibrinogen to fibrin . This results in the inhibition of blood clot formation .

Biochemical Pathways

The action of Hirudin (54-65) (desulfated) primarily affects the coagulation cascade , a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting thrombin, Hirudin (54-65) (desulfated) disrupts this cascade, preventing the formation of fibrin and ultimately the formation of blood clots .

Pharmacokinetics

It is known that the compound has a low oral bioavailability due to poor absorption . It is primarily excreted through the kidneys . The distribution half-life is approximately 15-20 minutes, and the clearance half-life is about 1-2 hours .

Result of Action

The primary molecular effect of Hirudin (54-65) (desulfated) is the inhibition of thrombin, which results in the prevention of fibrin clot formation . This can have significant cellular effects, particularly in conditions where blood clotting is a concern, such as in thrombosis .

Analyse Biochimique

Biochemical Properties

Hirudin (54-65) (desulfated) has a strong inhibitory effect on thrombin . It fuses with thrombin to produce a non-covalent nitric oxide synthase with a dissociation constant of the order of 10-12 and a very fast reaction rate . Hirudin and thrombin have strong infectivity, 1μg can neutralize 5μg thrombin, and the molar ratio is 1:1 .

Cellular Effects

Hirudin (54-65) (desulfated) has been shown to have protective effects against kidney damage in streptozotocin-induced diabetic rats . It also has been found to reduce the number of green fluorescent protein (GFP) labeled B16F10 transplant tumor cells entering the blood, reducing the number of spontaneous metastasis model lung nodules .

Molecular Mechanism

The molecular mechanism of Hirudin (54-65) (desulfated) involves its interaction with thrombin. It fuses with thrombin to produce a non-covalent nitric oxide synthase . This interaction between hirudin and thrombin is very strong, with a dissociation constant of the order of 10-12 and a very fast reaction rate .

Temporal Effects in Laboratory Settings

It is known that hirudin has a strong and rapid interaction with thrombin .

Dosage Effects in Animal Models

The effects of Hirudin (54-65) (desulfated) vary with different dosages in animal models. For example, it has been shown to have a protective effect against kidney damage in streptozotocin-induced diabetic rats

Metabolic Pathways

It is known that hirudin has a strong inhibitory effect on thrombin, which plays a key role in the coagulation pathway .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'hirudine (54-65) peut être synthétisée en utilisant la synthèse peptidique en phase solide (SPPS), une méthode qui permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide . La synthèse implique les étapes suivantes :

Couplage : Le premier acide aminé est attaché à la résine.

Déprotection : Le groupe protecteur sur l'acide aminé est retiré.

Élongation : Les acides aminés suivants sont ajoutés un par un, chaque addition étant suivie d'une déprotection.

Clivage : Le peptide complet est clivé de la résine et purifié.

Méthodes de production industrielle : La production industrielle d'hirudine (54-65) implique souvent la technologie de l'ADN recombinant. Le gène codant pour le peptide est inséré dans un système d'expression approprié, tel qu'Escherichia coli ou la levure, qui produit ensuite le peptide en grandes quantités . Le peptide est ensuite purifié en utilisant des techniques chromatographiques.

Analyse Des Réactions Chimiques

Types de réactions : L'hirudine (54-65) subit principalement des réactions de formation et de clivage de liaisons peptidiques. Elle ne participe généralement pas aux réactions d'oxydation, de réduction ou de substitution en raison de sa nature peptidique .

Réactifs et conditions courants :

Réactifs de couplage : La N,N'-diisopropylcarbodiimide (DIC) et l'OxymaPure sont couramment utilisés en SPPS pour le couplage des acides aminés.

Réactifs de clivage : L'acide trifluoroacétique (TFA) est utilisé pour cliver le peptide de la résine.

Produits principaux : Le produit principal de ces réactions est le peptide hirudine (54-65) purifié, qui conserve son activité biologique en tant qu'inhibiteur de la thrombine .

4. Applications de la recherche scientifique

L'hirudine (54-65) a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme peptide modèle pour étudier les techniques de synthèse et de purification des peptides.

Biologie : Employé dans des études sur la coagulation du sang et l'inhibition de la thrombine.

Industrie : Utilisé dans le développement de médicaments anticoagulants et d'essais diagnostiques pour la coagulation du sang.

5. Mécanisme d'action

L'hirudine (54-65) exerce son effet anticoagulant en se liant à la thrombine, une enzyme clé de la cascade de coagulation du sang . Le peptide se lie au site actif de la thrombine, l'empêchant de convertir le fibrinogène en fibrine, ce qui est essentiel à la formation du caillot . Cette liaison est très spécifique et entraîne l'inhibition de l'activité de la thrombine, empêchant ainsi la coagulation du sang .

Comparaison Avec Des Composés Similaires

L'hirudine (54-65) peut être comparée à d'autres inhibiteurs de la thrombine tels que :

Bivalirudine : Un peptide synthétique qui inhibe également la thrombine mais a une demi-vie plus courte que l'hirudine (54-65).

Desirudine : Un autre dérivé de l'hirudine ayant des propriétés anticoagulantes similaires mais une pharmacocinétique différente.

Lepirudine : Une variante de l'hirudine recombinante utilisée en clinique comme anticoagulant.

Unicité : L'hirudine (54-65) est unique en raison de sa grande spécificité et de sa forte affinité de liaison pour la thrombine, ce qui en fait l'un des anticoagulants naturels les plus puissants . Sa capacité à inhiber la thrombine libre et liée au caillot la distingue des autres inhibiteurs de la thrombine .

Propriétés

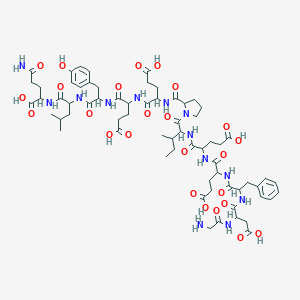

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H93N13O25/c1-5-34(4)55(78-59(96)41(21-26-53(89)90)71-56(93)38(18-23-50(83)84)72-61(98)44(29-35-10-7-6-8-11-35)77-63(100)46(31-54(91)92)69-49(82)32-67)65(102)79-27-9-12-47(79)64(101)73-40(20-25-52(87)88)57(94)70-39(19-24-51(85)86)58(95)76-45(30-36-13-15-37(80)16-14-36)62(99)75-43(28-33(2)3)60(97)74-42(66(103)104)17-22-48(68)81/h6-8,10-11,13-16,33-34,38-47,55,80H,5,9,12,17-32,67H2,1-4H3,(H2,68,81)(H,69,82)(H,70,94)(H,71,93)(H,72,98)(H,73,101)(H,74,97)(H,75,99)(H,76,95)(H,77,100)(H,78,96)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,103,104)/t34-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,55-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEKMMIWGPUTGR-SQJOKQRMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H93N13O25 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1468.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone](/img/structure/B53543.png)

![[(1S,5R)-6-cyano-6-bicyclo[3.1.0]hexanyl] acetate](/img/structure/B53550.png)

![3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B53560.png)